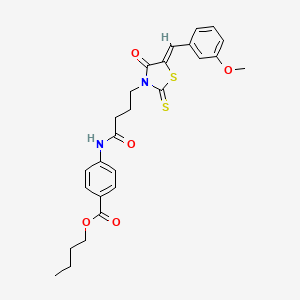
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazolidine ring, a benzylidene moiety, and a butanamido group. The presence of these functional groups suggests that the compound might exhibit interesting chemical and biological properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazolidine derivatives are known to undergo various chemical reactions, including ring-opening reactions, depending on the conditions .Scientific Research Applications
Tyrosinase Inhibition and Skin-Whitening Properties
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate: has demonstrated potent tyrosinase inhibition, making it a promising candidate for skin-whitening applications . Here’s why:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme involved in melanin synthesis. Excessive melanin production can lead to hyperpigmentation, age spots, and melasma. MHY773 (the compound’s alternative name) effectively inhibits tyrosinase activity, reducing melanin production .
- Mechanism : MHY773 interacts with the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities. It outperforms kojic acid, a common tyrosinase inhibitor .
- Cosmetic and Pharmacological Potential : MHY773 holds promise as a skin-whitening agent for cosmetic and pharmacological formulations. Its ability to attenuate melanin production makes it valuable for addressing hyperpigmentation .
Antioxidant and Neuroprotective Effects
The compound’s structural features suggest potential applications in neuroprotection and oxidative stress management:
- Zingerone Analogy : MHY773 shares structural similarities with zingerone (4-(4’-hydroxy-3’-methoxyphenyl)-2-butanone), which exhibits antioxidant properties . Zingerone has been investigated for its neuroprotective effects against oxidative damage.
- Parkinson’s Disease : Superoxide radicals (·O^-2) and hydroxyl radicals (·OH) play a role in Parkinson’s disease pathogenesis. Antioxidants like zingerone may help prevent disease progression .
Synthetic Chemistry and Educational Applications
MHY773’s synthesis involves interesting chemistry, making it suitable for educational purposes:
- Crossed-Aldol Condensation : MHY773 can be synthesized via crossed-aldol condensation. The reaction between 4-hydroxybenzaldehyde and acetone yields an intermediate, which is then hydrogenated to form MHY773 .
- Laboratory Demonstrations : The preparation of MHY773 analogs (such as rheosmin and zingerone) can serve as an engaging experiment in introductory organic chemistry labs .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . The compound has been shown to exhibit potent inhibitory activity against tyrosinase .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production, as tyrosinase is a key enzyme in the melanogenesis pathway .
Biochemical Pathways
The compound affects the melanogenesis pathway, which is responsible for the production of melanin . Melanin is synthesized by melanocytes in the innermost layer of the epidermis and its synthesis is stimulated by various molecules and conditions . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .
Pharmacokinetics
Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the suppression of melanin production . This is achieved through the inhibition of tyrosinase activity . As a result, the compound may have potential applications in the development of effective pharmacological and cosmetic agents for skin-whitening .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as UV light can increase melanogenesis substantially via tyrosinase activation . Therefore, the compound’s efficacy in inhibiting tyrosinase and suppressing melanin production may be influenced by environmental factors such as exposure to UV light.
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAXGHNMOQUFSX-XLNRJJMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)
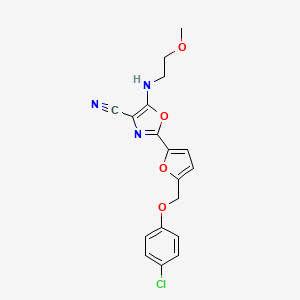

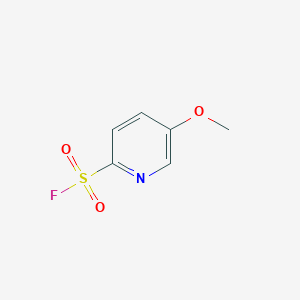

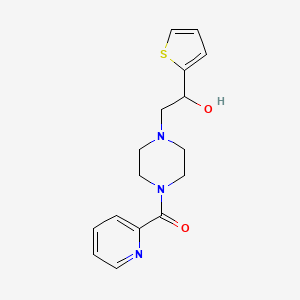
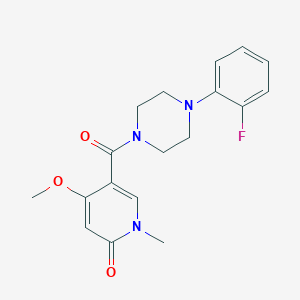
![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)